![molecular formula C33H18O6 B1375534 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid CAS No. 205383-17-1](/img/structure/B1375534.png)
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid
Overview
Description
“4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid” is a chemical compound with the molecular formula C33H18O6 . It is also known as 4- [2- [3,5-bis [2- (4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid . This compound is used as an expanded benzene tricarboxylate MOF linker to synthesize MOFs with ultra-high porosity .
Molecular Structure Analysis
The molecular structure of this compound consists of three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring . The spatial separation of these cores leads to efficient charge separation and suppressed charge recombination .Physical And Chemical Properties Analysis
The compound has a molecular weight of 510.49200 . It has a predicted density of 1.48±0.1 g/ml , a predicted boiling point of 827.1±65.0℃ , and a melting point of 352℃ . Its exact mass is 510.11000 .Scientific Research Applications
Metal-Organic Frameworks (MOFs) Synthesis
This compound is used as an expanded benzene tricarboxylate MOF linker to synthesize MOFs with ultra-high porosity, such as MOF-180 and MOF-210. These MOFs have shown promising applications in gas adsorption , separations , and storage due to their high surface area and porosity .
Photocatalysis
It has been utilized in the construction of covalent organic frameworks (COFs) for photochemical reductions of O2 and CO2 . Specifically, imine-linked COFs prepared by condensation with this compound are engaged as photocatalysts in the photochemical reduction of CO2 to CO .
Photoluminescence
The compound is involved in the functionalization of platinum nanoparticles to leverage their photoluminescence properties, which can be applied in various optical and electronic devices .
Supramolecular Light-Harvesting Systems
As an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives, it is applicable in creating supramolecular light-harvesting systems that mimic natural photosynthesis processes .
UV Protection
It has been identified as an impurity in the synthesis of Ethylhexyl Triazone, which is used in sunscreen formulations as a UV filter to block out harmful ultraviolet light .
Scientific Research Supply
The compound is available from various suppliers for scientific research needs, indicating its importance and widespread use in research laboratories across multiple fields .
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is used as a linker to synthesize metal-organic frameworks (mofs) with ultra-high porosity . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The compound, being a linker in MOFs, interacts with metal ions to form a stable, porous structure. The ethyne groups in the compound provide rigidity and planarity, contributing to the stability of the MOFs . The carboxylic acid groups are typically involved in coordination to the metal ions.
Biochemical Pathways
Instead, its role is more related to physical chemistry and materials science, where it contributes to the formation of porous structures that can be used for various applications, such as gas adsorption, separations, and storage .
Result of Action
The primary result of the action of this compound is the formation of MOFs with ultra-high porosity. These MOFs have shown promising applications in gas adsorption, separations, storage, and more .
properties
IUPAC Name |
4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJMZBWVSRWZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736367 | |
Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205383-17-1 | |
Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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